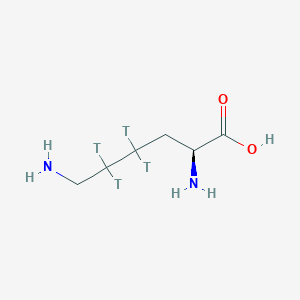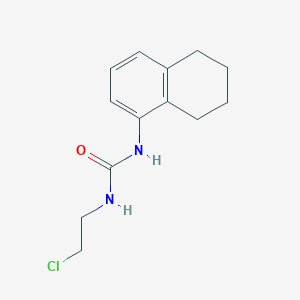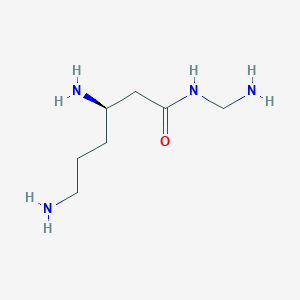
7-(2-Cyanoethyl)guanine
説明
“7-(2-Cyanoethyl)guanine” is a chemical compound with the molecular formula C8H8N6O. It is a derivative of guanine, an important component of DNA and RNA . This compound is used in research and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of “7-(2-Cyanoethyl)guanine” involves the reaction of acrylonitrile and 3-(methylnitrosamino)propionitrile with DNA upon metabolic activation . Specifically, this derivative is synthesized by reacting 2-(N-carbethoxy-N-nitrosamino)propionitrile with deoxyguanosine .
科学的研究の応用
Supramolecular Assemblies : Guanine quartets, including derivatives like 7-(2-Cyanoethyl)guanine, are used in nanotechnology, soft matter, and chemical biology for designing functional supramolecular assemblies (Stefan & Monchaud, 2019).
Carcinogen Marker : 7-(2-Cyanoethyl)guanine has been synthesized as a marker for the reaction of certain chemicals with DNA, suggesting its use in identifying potential carcinogens (Prokopczyk, Bertinato, & Hoffmann, 1988).
Antitumor Agent : Studies on guanine-7-oxide, a related compound, show potential as a novel antitumor agent, particularly against leukemias and carcinomas, without affecting RNA and DNA biosynthesis (Jackson et al., 1987).
Supramolecular Chemistry and Nanotechnology : The self-assembly of guanine derivatives in organic solvents, including 7-(2-Cyanoethyl)guanine, is instrumental in creating complex supramolecular architectures for applications in material science and nanotechnology (Davis & Spada, 2007).
Neurological Disease Research : A study developed a method to detect 7-methyl guanine in biological samples, providing insights into the molecular mechanisms of Huntington's disease (Thomas et al., 2013).
Chemical Modifications and Carcinogenicity : Various studies have explored the reaction of guanosine and related compounds with chemicals like β-propiolactone and chloroethylene oxide, producing derivatives such as 7-(2-carboxyethyl)guanine. These studies help understand the mechanisms contributing to carcinogenicity and DNA modifications (Colburn, Richardson, & Boutwell, 1965); (Scherer et al., 1981).
DNA Structure and Dynamics : Incorporation of modifications like 7-deazaguanine in DNA affects its dynamic structure, influencing factors such as hydration and cation organization, which are crucial for understanding DNA function and stability (Ganguly et al., 2007).
特性
IUPAC Name |
3-(2-amino-6-oxo-1H-purin-7-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6O/c9-2-1-3-14-4-11-6-5(14)7(15)13-8(10)12-6/h4H,1,3H2,(H3,10,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYRRCAUSYFSCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC#N)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143045 | |
| Record name | 7-(2-Cyanoethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Cyanoethyl)guanine | |
CAS RN |
100234-52-4 | |
| Record name | 7-(2-Cyanoethyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100234524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(2-Cyanoethyl)guanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)






![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)


